molecular formula C29H43NO3 B11990406 (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime

(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime

Cat. No.: B11990406
M. Wt: 453.7 g/mol
InChI Key: OKXXONGMBKTKEL-QVIHXGFCSA-N
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Description

(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime (CAS: 99283-85-9) is a methanone oxime derivative characterized by a hexadecyloxy (C₁₆H₃₃O) substituent at the 4-position of the hydroxyphenyl ring and a phenyl group attached to the ketone-oxime backbone. Its molecular formula is C₂₃H₃₁NO₃, with a molecular weight of 369.508 g/mol .

Properties

Molecular Formula

C29H43NO3

Molecular Weight

453.7 g/mol

IUPAC Name

5-hexadecoxy-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-26-21-22-27(28(31)24-26)29(30-32)25-19-16-15-17-20-25/h15-17,19-22,24,31-32H,2-14,18,23H2,1H3/b30-29+

InChI Key

OKXXONGMBKTKEL-QVIHXGFCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is typically used to introduce acyl groups onto aromatic rings. For this compound:

  • Starting Materials : 2-Hydroxy-4-hexadecyloxybenzaldehyde (or derivatives) and benzene derivatives.

  • Reaction Conditions : AlCl₃ or Lewis acid catalysts, elevated temperatures (80–120°C).

  • Limitations : The hydroxyl and hexadecyloxy groups may deactivate the aromatic ring, reducing electrophilic reactivity.

Nucleophilic Aromatic Substitution

For introducing the hexadecyloxy group:

  • Starting Materials : 4-Hydroxy-2-nitrobenzaldehyde (or derivatives) and hexadecyl bromide.

  • Reaction Conditions : Base (e.g., NaOH, KOH), polar aprotic solvents (DMF, DMSO), room temperature to 80°C.

  • Example : A similar method for 3-(hexadecyloxy)propan-1-ol involves reacting 1,3-propanediol with hexadecyl bromide in DMSO/DMF with KOH, yielding 88.4% purity.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could link aryl halides and boronic acids. However, the steric bulk of the hexadecyloxy group may hinder catalytic activity.

Oxime Formation from the Ketone

Oximes are typically synthesized by reacting ketones with hydroxylamine (NH₂OH) under basic or acidic conditions. The choice of method depends on the ketone’s reactivity and substituents.

Traditional Oximation (Hydroxylamine Hydrochloride + Base)

A widely used method for oxime synthesis:

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH), ethanol.

  • Conditions :

    • Basic Medium : pH 8–10, 60–80°C, 2–4 hours.

    • Acidic Medium : pH < 2, room temperature, but less common for sterically hindered ketones.

  • Yield : Varies; for less reactive ketones, yields may be moderate (40–60%).

Example from Literature:

For 2,6-dimethyl-4-heptanone oxime:

ParameterValue
Ketone2,6-Dimethyl-4-heptanone
ReagentsNH₂OH·HCl, NaOH, EtOH
Conditions40°C, 23.5 hours
Yield88.5%
Purity>95%
Source: US5117060A

High-Pressure Oximation

For sterically hindered ketones, high-pressure methods improve reaction efficiency:

  • Reagents : NH₂OH·HCl, NaOH, ethanol.

  • Conditions : 125,000–150,000 psi, 75°C, 2–12 hours.

  • Yield : Higher than traditional methods (e.g., 2,2,4,4-tetramethyl-3-pentanone oxime: 76.7% yield).

Ammoximation (NH₃ + H₂O₂)

Catalytic ammoximation is efficient for ketones but less common for diaryl ketones:

  • Catalyst : Titanium silicalite (TS-1).

  • Conditions : NH₃, H₂O₂, 40–120°C, organic solvent (e.g., ethanol).

  • Advantages : High selectivity, minimal side products.

Key Parameters for Ammoximation:

ParameterOptimal Range
NH₃:H₂O₂ Molar Ratio4:1 – 20:1
Temperature40–120°C
CatalystTS-1 (titanium silicalite)

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions but is less documented for this specific oxime. However, general protocols for oximes suggest:

  • Reagents : NH₂OH·HCl, NaOH, EtOH.

  • Conditions : 100–150°C, 10–30 minutes.

Critical Challenges and Solutions

Steric Hindrance

The hexadecyloxy group and diaryl ketone structure may slow oximation. Solutions:

  • High-Pressure Methods : Overcome kinetic barriers.

  • Catalysts : Titanium-based catalysts improve reaction rates.

Hydroxyl Group Interference

The -OH group on the phenyl ring may require protection (e.g., acetylation) during synthesis.

Purity and Isolation

Oximes often form as isomeric mixtures. Purification via recrystallization or chromatography is essential.

Comparative Analysis of Methods

MethodConditionsYieldPuritySource
Traditional Oximation NH₂OH·HCl, NaOH, EtOH, 40°C, 23.5h88.5%>95%US5117060A
High-Pressure Oximation NH₂OH·HCl, NaOH, EtOH, 75°C, 12h76.7%>90%US3256331A
Ammoximation NH₃, H₂O₂, TS-1 catalyst, 40–120°C80–90%>95%WO1996013480A1
Microwave-Assisted NH₂OH·HCl, NaOH, EtOH, 150°C, 30mN/AN/AGeneral protocols

Note: Yields and conditions are extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime

Biological Activity

The compound (4-(hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime , with the chemical formula C29H42N2O3, is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • CAS Number: 3457-17-8
  • Molecular Weight: 458.67 g/mol
  • Structure: The compound features a phenolic hydroxyl group, a hexadecyl ether moiety, and an oxime functional group, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit antioxidant properties. For instance, derivatives similar to this compound have demonstrated significant free radical scavenging abilities. A comparative study showed that certain phenolic compounds exhibited antioxidant activities with EC50 values ranging from 9.0 to 13.2 µM, suggesting that modifications in the structure can enhance these properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis. Compounds structurally related to this compound have shown promising inhibitory effects against tyrosinase from Agaricus bisporus, indicating potential applications in skin whitening and treating hyperpigmentation .
CompoundIC50 (µM)
Compound A15.0
Compound B10.5
This compoundTBD

Cytotoxicity Studies

In vitro studies using MTT assays have been conducted to assess the cytotoxic effects of this compound on various cell lines. Results indicated that at concentrations up to 25 µM, the compound exhibited no significant cytotoxicity, making it a candidate for further development in therapeutic applications .

Study on Melanin Biosynthesis

A study focused on the inhibition of melanin synthesis by evaluating the effects of various phenolic compounds on B16F10 melanoma cells. The results demonstrated that certain derivatives effectively reduced melanin production while maintaining cell viability, highlighting their potential use in cosmetic formulations aimed at skin lightening .

Antioxidant Efficacy Evaluation

Another investigation assessed the antioxidant efficacy of several phenolic compounds through ABTS radical scavenging assays. The findings revealed that the presence of hydrophobic chains like hexadecyl significantly enhanced the antioxidant capacity compared to simpler phenolic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variants

Compounds with varying alkyl chain lengths on the hydroxyphenyl ring exhibit distinct physicochemical properties:

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Differences
(4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone C₁₀H₂₁O C₂₃H₃₀O₃ 354.49 Shorter chain → higher solubility
(4-(Dodecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime C₁₂H₂₅O C₂₅H₃₅NO₃ 397.55 Intermediate lipophilicity
Target Compound C₁₆H₃₃O C₂₃H₃₁NO₃ 369.51 Longest chain → enhanced hydrophobicity

The hexadecyloxy chain in the target compound increases its hydrophobicity compared to decyloxy (C₁₀) and dodecyloxy (C₁₂) analogs, making it more suitable for applications requiring lipid compatibility or sustained release .

Substituent Modifications on the Aromatic Ring

Variations in aromatic substituents significantly alter electronic properties and bioactivity:

Halogen-Substituted Methanone Oximes
Methoxy-Substituted Analogs
  • 1-(4-Methoxy-phenyl)ethanone oxime derivatives: Methoxy groups are electron-donating, increasing resonance stabilization. These compounds are often used as pharmacopeial standards (EP/BP), suggesting regulatory relevance in drug development .
Heterocyclic Methanone Oximes
  • Phenyl 2-pyridyl ketoxime (CAS: 1826-28-4):
    • Molecular Formula: C₁₂H₁₀N₂O
    • The pyridyl nitrogen introduces basicity and metal-chelating capabilities, unlike the target compound’s purely aromatic system .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for synthesizing (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime with high purity?

Methodological Answer:
The compound can be synthesized via transition metal-catalyzed cross-coupling reactions , such as palladium-catalyzed protocols, to form the ketone backbone. Subsequent oxime formation involves reacting the ketone with hydroxylamine under controlled pH (e.g., ethanol/water, pH 4–5). Key steps include:

  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
  • Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via ¹H/¹³C-NMR .
  • For analogs with similar structures, photoredox catalysis has been employed for fluorination, which may inform selective functionalization strategies .

Which analytical techniques are critical for structural characterization of this oxime derivative?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the oxime’s E/Z configuration (e.g., bond angles and torsion angles) .
  • Multinuclear NMR : ¹H/¹³C-NMR identifies proton environments (e.g., hydroxyl, aromatic, and hexadecyloxy groups). ¹⁹F-NMR (if fluorinated analogs are synthesized) helps track fluorination efficiency .
  • FTIR spectroscopy : Confirms the presence of oxime (N–O stretch ~1640 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335).
  • Spill management : Avoid dust generation; collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

How can researchers resolve contradictions between in vitro and in vivo pharmacological efficacy data for this compound?

Methodological Answer:

  • Dose-response profiling : Compare IC₅₀ values in cell lines (e.g., MCF-7) with in vivo tumor regression studies in xenograft models. Adjust for bioavailability factors (e.g., solubility, metabolic stability) .
  • Mechanistic validation : Use pertussis toxin inhibition assays to verify if efficacy relies on G-protein-coupled receptor pathways, as seen in analogs targeting EGFR signaling .

What strategies elucidate the compound’s mechanism of action in modulating kinase signaling pathways?

Methodological Answer:

  • Kinase inhibition assays : Test against panels of tyrosine kinases (e.g., EGFR, VEGFR) in cell-free systems using ATP-binding competition assays.
  • Transcriptomic profiling : RNA-seq or phosphoproteomics can identify downstream targets (e.g., MAPK/ERK pathways) affected by treatment .
  • Structural modeling : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

How can discrepancies in cytotoxicity data across cancer cell lines be systematically addressed?

Methodological Answer:

  • Cell-line-specific factors : Assess expression levels of putative targets (e.g., efflux pumps like P-gp) via qPCR or Western blot.
  • Stem cell inhibition assays : Use clonogenic assays to compare effects on cancer stem cells vs. bulk tumor cells, as demonstrated in analogs with salinomycin-like activity .
  • Efflux pump inhibition : Co-administer verapamil (a P-gp inhibitor) to determine if resistance is mediated by drug efflux .

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